4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride
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Overview
Description
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride is a heterocyclic organic compound with the molecular formula C10H18ClN3.
Preparation Methods
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride involves several steps. One common method includes the reaction of 1-methyl-1H-pyrazole with azepane in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyrazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including antileishmanial and antimalarial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, leading to a decrease in the enzyme’s catalytic function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride can be compared with other similar compounds, such as:
1-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Azepane: Another precursor that forms the azepane ring in the target compound.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar pyrazole rings but different structural frameworks.
The uniqueness of this compound lies in its specific combination of the pyrazole and azepane rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2703775-16-8 |
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Molecular Formula |
C10H18ClN3 |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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